

Application Notes and Protocols for Long-Term Administration of IC87201

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Compound of Interest

Compound Name: IC87201

Cat. No.: B1674250

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Introduction

IC87201 is a small molecule inhibitor that selectively disrupts the protein-protein interaction between Postsynaptic Density Protein-95 (PSD-95) and neuronal Nitric Oxide Synthase (nNOS).^{[1][2]} By uncoupling nNOS from the N-methyl-D-aspartate receptor (NMDAR) complex, **IC87201** suppresses NMDAR-dependent nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) formation.^[1] This mechanism allows for the modulation of excitotoxicity and neuronal signaling without directly blocking the NMDA receptor channel, which has been associated with numerous side effects.^[2] Preclinical studies have demonstrated the therapeutic potential of **IC87201** in models of ischemic stroke, neuropathic pain, and depression.^{[3][4][5]}

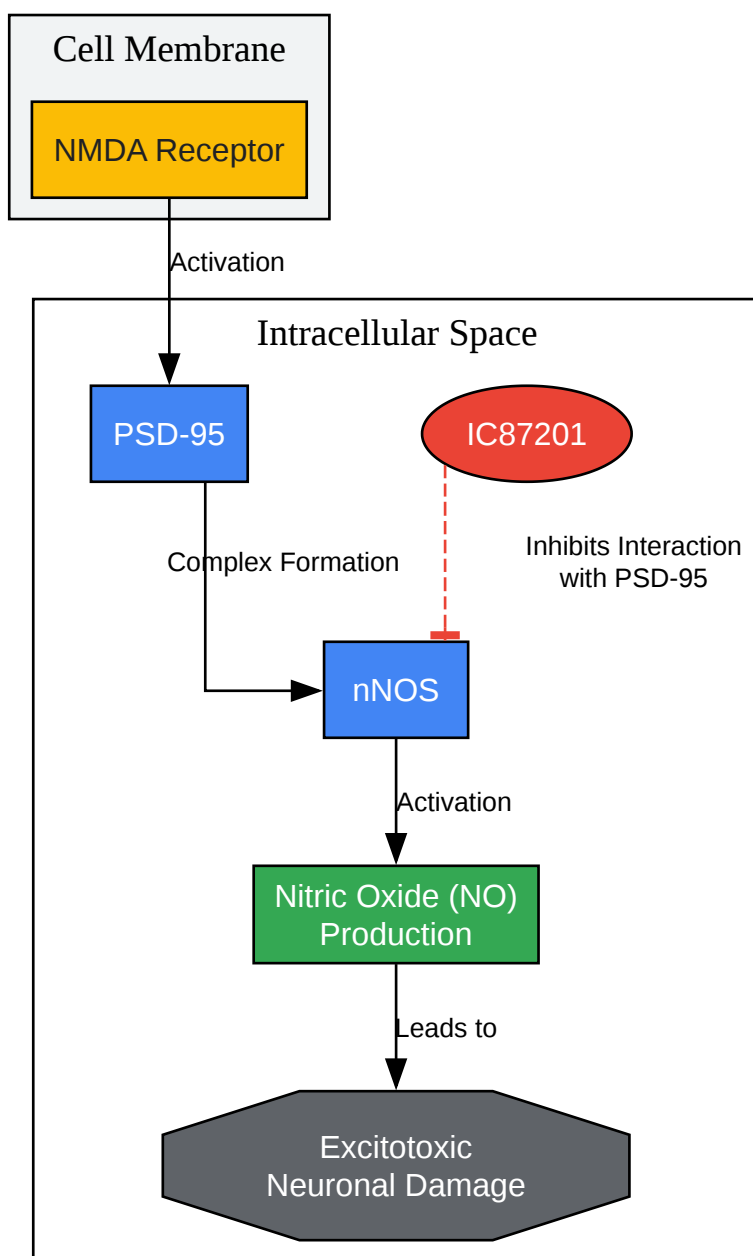
These application notes provide detailed protocols for the preparation and long-term administration of **IC87201** in preclinical research settings, along with a summary of its mechanism of action and key quantitative data from published studies. The provided protocols are intended to serve as a guide for researchers and may require optimization for specific experimental models and objectives.

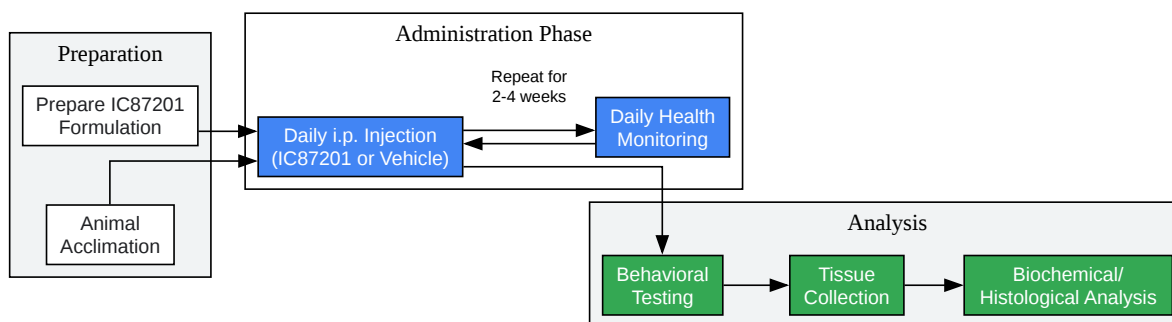
Mechanism of Action

IC87201 functions as an allosteric inhibitor of the nNOS-PDZ/PSD-95-PDZ interaction.^[1] It binds to the β -finger of the nNOS-PDZ domain, preventing its association with PSD-95.^[1] This

targeted disruption of the PSD-95/nNOS complex is crucial in pathological conditions associated with glutamate excitotoxicity, where excessive NMDAR activation leads to a surge in NO production and subsequent neuronal damage.[6] **IC87201** has been shown to reduce NMDA-induced cGMP production in primary hippocampal neurons with an IC₅₀ of 2.7 μM.[1]

Signaling Pathway of IC87201 Action





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